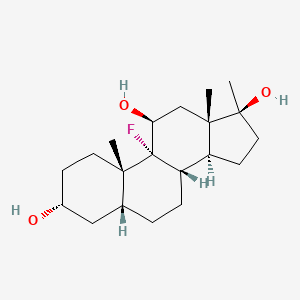

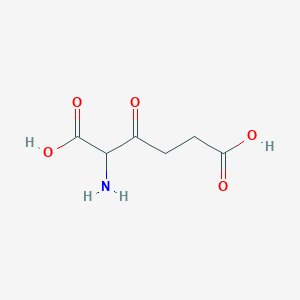

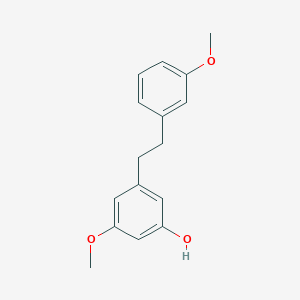

1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as the benzylic hydroxylation metabolite of metoprolol, involves asymmetric synthesis and determination of absolute configurations. Ketones are reduced with complexes yielding diastereomers with assigned configurations based on reductions and circular dichroism spectrum analysis. Such methodologies provide insights into the stereochemical aspects crucial for the synthesis of complex organic molecules like our compound of interest (Shetty & Nelson, 1988).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives plays a crucial role in their chemical behavior and biological activity. Structure elucidation techniques, including spectroscopic methods and total synthesis, help establish the configuration and conformation of these molecules, providing a foundation for further chemical and pharmacological investigations (Yang et al., 1991).

Chemical Reactions and Properties

Benzofuran derivatives undergo a variety of chemical reactions, including palladium-catalyzed processes and oxidative cyclizations, leading to the formation of complex structures with significant biological activities. These reactions are crucial for the functionalization and diversification of the benzofuran core, enabling the synthesis of compounds with tailored properties (Thirupathi et al., 2014).

科学的研究の応用

Cytotoxic Activity in Traditional Chinese Medicine

Research on neolignans isolated from the traditional Chinese medicine Daphniphyllum macropodum Miq., including compounds structurally related to 1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol, indicates potential cytotoxic effects against human non-small cell lung carcinoma (NSCLC) cell lines. These compounds were found to exhibit antiproliferative activity, suggesting their potential application in cancer treatment research (Ma et al., 2017).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

A study conducted in 1978 explored the relationship between molecular structure and cardioselectivity in beta-adrenoceptor blocking agents, including derivatives similar to 1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol. The findings suggested that certain structural features are crucial for achieving cardioselectivity, which is vital for the development of heart-related medications (Erez et al., 1978).

Synthesis and Application in Organic Chemistry

The compound's structural relatives have been synthesized and studied for their applications in organic chemistry. For instance, research on the synthesis of 2-isopropyliden-2H-benzofuran-3-one derivatives from natural sources highlights the versatility of these compounds in chemical synthesis and their potential use in developing various pharmaceuticals (Pergomet et al., 2017).

Potential in Developing Photoinduced Oxidative Annulation Processes

A study on photoinduced direct oxidative annulation processes involving furan and thiophene derivatives, related structurally to 1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol, showed potential applications in the development of new synthetic methods for polyheterocyclic compounds, which are significant in pharmaceutical chemistry (Zhang et al., 2017).

特性

IUPAC Name |

1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10-11,13,17-19H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBIXRUSPZTLPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970977 |

Source

|

| Record name | 1-{[2-(1-Hydroxyethyl)-1-benzofuran-7-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol | |

CAS RN |

55636-92-5 |

Source

|

| Record name | 2-(Hydroxyethyl)-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055636925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[2-(1-Hydroxyethyl)-1-benzofuran-7-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate](/img/structure/B1216664.png)